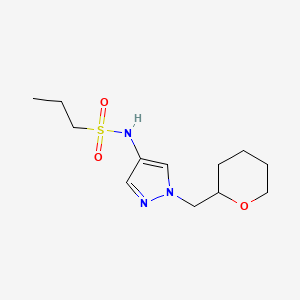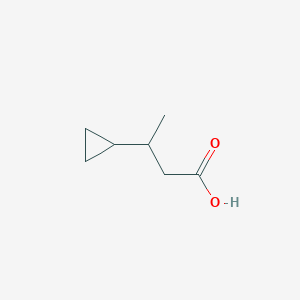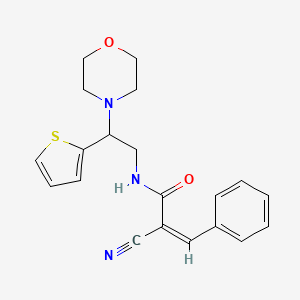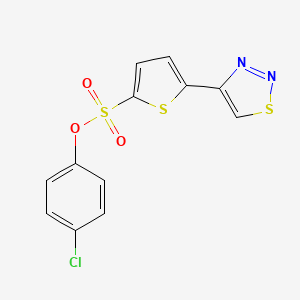
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide, commonly referred to as Dihydro-2H-pyran (DHP), is an organic intermediate. It serves as a protective group in chemical synthesis . DHP can be synthesized from tetrahydrofurfuryl alcohol .
Molecular Structure Analysis
The molecular formula of DHP is C5H8O , with a molecular weight of 84.12 g/mol . Its chemical structure consists of a pyran ring with a tetrahydro-2H-pyran-2-ylmethyl group and a 1H-pyrazol-4-ylsulfonamide moiety .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Medical Applications
Sulfonamide compounds have been foundational in the development of synthetic bacteriostatic antibiotics, which are crucial for treating bacterial infections and diseases caused by microorganisms. These compounds have also found applications in the development of diuretics, carbonic anhydrase inhibitors, and antiepileptics. Moreover, sulfonamides are utilized in antiviral, anticancer agents, and Alzheimer’s disease drugs, showcasing their versatility and significance in medical research and therapeutic applications (Gulcin & Taslimi, 2018).
Environmental Science
Sulfonamides and their derivatives play a critical role in environmental science, particularly in the study of microbial degradation of polyfluoroalkyl chemicals. These studies focus on understanding the environmental fate, degradation pathways, and the impact of sulfonamide-containing pollutants on ecosystems. The research emphasizes the need for evaluating the environmental biodegradability of these compounds to manage and mitigate their presence in the environment effectively (Liu & Avendaño, 2013).
Catalysis and Material Science
In catalysis and material science, sulfonamide compounds contribute to the development of novel catalysts and materials with specific properties. Their application in creating hydroprocessing catalysts, for example, demonstrates their utility in refining processes and environmental technologies. These catalysts are essential for improving the efficiency of hydrodesulfurization and hydrodenitrogenation, crucial for producing cleaner fuels and reducing environmental pollution (Oyama et al., 2009).
Chemical Synthesis
In chemical synthesis, sulfonamide compounds are instrumental in developing novel synthetic pathways and reagents. Their use in organic synthesis, including the formation of N-halo reagents, highlights their significance in expanding the toolkit available for chemists to carry out functional group transformations, halogenation, acylation, and other critical reactions in organic chemistry (Kolvari et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-2-7-19(16,17)14-11-8-13-15(9-11)10-12-5-3-4-6-18-12/h8-9,12,14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBVHAFUXQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)


![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2769914.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)

![4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2769923.png)
![1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2769924.png)